molecular formula C9H7Br3O3 B15224302 Ethyl 2,4,6-tribromo-3-hydroxybenzoate

Ethyl 2,4,6-tribromo-3-hydroxybenzoate

Cat. No.: B15224302
M. Wt: 402.86 g/mol
InChI Key: VVZVYNBUALMMLT-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-tribromo-3-hydroxybenzoate is a halogenated aromatic ester characterized by a benzene ring substituted with three bromine atoms at positions 2, 4, and 6, a hydroxyl group at position 3, and an ethyl ester moiety. It is structurally analogous to other halogenated benzoates but distinguished by its specific substitution pattern and ester functionalization. Applications of this compound are explored in medicinal chemistry (e.g., antimicrobial agents) and materials science (e.g., flame retardants) .

Properties

Molecular Formula

C9H7Br3O3

Molecular Weight

402.86 g/mol

IUPAC Name

ethyl 2,4,6-tribromo-3-hydroxybenzoate

InChI

InChI=1S/C9H7Br3O3/c1-2-15-9(14)6-4(10)3-5(11)8(13)7(6)12/h3,13H,2H2,1H3

InChI Key

VVZVYNBUALMMLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1Br)Br)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,6-tribromo-3-hydroxybenzoate can be synthesized through a multi-step process starting from benzoic acid. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,6-tribromo-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atoms can be selectively reduced to hydrogen using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Zinc in acetic acid.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 2,4,6-tribromo-3-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of brominated aromatic compounds.

    Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms, which are known to enhance biological activity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals[][6].

Mechanism of Action

The mechanism of action of ethyl 2,4,6-tribromo-3-hydroxybenzoate involves its interaction with biological targets through its bromine atoms and hydroxy group. The bromine atoms can form halogen bonds with biological macromolecules, while the hydroxy group can participate in hydrogen bonding. These interactions can disrupt the function of enzymes and proteins, leading to antimicrobial and other biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of halogenated benzoates. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties Applications
Ethyl 2,4,6-tribromo-3-hydroxybenzoate 2,4,6-Br; 3-OH; ethyl ester High thermal stability, lipophilicity (logP ≈ 4.2), antimicrobial activity (MIC: 8 µg/mL vs. S. aureus) Antimicrobial coatings, polymer additives
Ethyl 3,5-dibromo-4-hydroxybenzoate 3,5-Br; 4-OH; ethyl ester Moderate stability (decomposes at 150°C), logP ≈ 3.5, weaker bioactivity Intermediate in organic synthesis
Methyl 2,4,6-trichloro-3-hydroxybenzoate 2,4,6-Cl; 3-OH; methyl ester Lower lipophilicity (logP ≈ 2.8), higher solubility in polar solvents Photodegradable materials
Ethyl 2-hydroxybenzoate (Ethyl salicylate) 2-OH; no halogens Volatile, anti-inflammatory properties, logP ≈ 2.1 Fragrances, topical analgesics

Key Differences and Research Findings

  • Bromination vs. Chlorination : Brominated derivatives (e.g., this compound) exhibit superior thermal stability compared to chlorinated analogues due to stronger C-Br bonds. However, chlorinated variants are more environmentally persistent .
  • Bioactivity : The tribromo derivative shows enhanced antimicrobial activity (MIC 8 µg/mL) compared to dibromo or unchlorinated counterparts (MIC >32 µg/mL), attributed to increased membrane disruption via halogen interactions .
  • Ester Group Impact : Ethyl esters generally confer higher lipophilicity than methyl esters, improving bioavailability in hydrophobic matrices. For example, ethyl palmitate (logP 7.1) in contrasts with the tribromo compound’s logP of 4.2, reflecting its balanced solubility.

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